3-(2-Methoxyphenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine - 879584-20-0

3-(2-Methoxyphenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Catalog Number: EVT-3046374
CAS Number: 879584-20-0
Molecular Formula: C24H25N5O
Molecular Weight: 399.498
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(2-Methoxyphenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a synthetic heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class. Compounds within this class have garnered significant attention in medicinal chemistry due to their diverse biological activities. While the specific biological activity of this compound is not detailed in the provided abstracts, its structural features suggest potential applications in research related to adenosine receptors. Specifically, similar compounds with modifications to the pyrazolo[1,5-a]pyrimidine core have shown promising results as adenosine receptor antagonists [].

7-(2-[¹⁸F]fluoroethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile ([¹⁸F]1)

Compound Description: This compound is a ¹⁸F-labeled pyrazolo[1,5-a]pyrimidine derivative designed for tumor imaging with Positron Emission Tomography (PET) []. Initial biodistribution experiments showed slow clearance rates from excretory tissues, prompting further investigation.

N-(2-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)ethyl)-2-[¹⁸F]fluoro-4-nitrobenzamide ([¹⁸F]2)

Compound Description: Similar to [¹⁸F]1, this compound is another ¹⁸F-labeled pyrazolo[1,5-a]pyrimidine derivative developed for potential tumor imaging with PET [].

(3-Cyano-7-(2-[¹⁸F]fluoroethylamino)pyrazolo[1,5-a]-pyrimidin-5-yl)methyl acetate ([¹⁸F]3)

Compound Description: This is a modified version of [¹⁸F]1 with a methyl acetate group introduced to improve its pharmacokinetic properties for tumor imaging with PET [].

7-(2-[¹⁸F]fluoroethylamino)-5-(hydroxymethyl)pyrazolo[1,5-a]-pyrimidine-3-carbonitrile ([¹⁸F]4)

Compound Description: This compound is another modified version of [¹⁸F]1, designed to improve its properties for tumor imaging with PET. The modification involves introducing a hydroxymethyl group [].

(S)-6-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)-2-(2-[¹⁸F]fluoro-4-nitrobenzamido)hexanoic acid ([¹⁸F]5)

Compound Description: This is a modified version of [¹⁸F]2 incorporating a hexanoic acid moiety to modify its pharmacokinetic properties for tumor imaging with PET [].

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

Compound Description: TAK-915 is a known Phosphodiesterase 2A (PDE2A) inhibitor, acting as a clinical candidate in related research []. It is structurally distinct from the pyrazolo[1,5-a]pyrimidine series.

N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

Compound Description: This compound represents a novel pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitor discovered through the research efforts []. It demonstrated the ability to increase 3',5'-cyclic guanosine monophosphate (cGMP) levels in the rat brain and attenuate memory deficits in a rat model.

5-(1-Pyrrolyl)-2-phenylthieno(2,3-d)pyrimidine

Compound Description: This compound is a key building block used in the synthesis of various heterocyclic compounds, including pyrazoles, pyrimidines, and triazoles [].

4-[6-[4-(1-piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline (LDN-193189/LDN)

Compound Description: LDN is a known antagonist of the BMP receptor activin receptor-like kinase 3 (ALK3) []. It demonstrated the ability to enhance liver regeneration in a partial hepatectomy model.

4-(2-(4-(3-(quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine (DMH2/VU0364849)

Compound Description: DMH2 is another ALK3 antagonist that demonstrated the ability to enhance liver regeneration after partial hepatectomy [].

7-(4-isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine (VU0465350/VU5350)

Compound Description: VU5350 is a novel ALK3 antagonist. It demonstrated the ability to block SMAD phosphorylation and enhance liver regeneration after partial hepatectomy [].

5-(6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinolone (VU0469381/1LWY)

Compound Description: 1LWY is an antagonist of the BMP receptor ALK2, which, unlike the ALK3 antagonists, did not significantly affect liver regeneration [].

5-(2-phenyl-pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-ylamine (FR180204)

Compound Description: FR180204 is an extracellular signal-regulated kinase 1 and 2 (Erk1/2) inhibitor. It effectively blocked orthovanadate-induced vasoconstriction in rat mesenteric arteries [].

5-chloro-7-(4-methylpiperidin-1-yl)-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Compound Description: This compound belongs to the triazolo[1,5-a]pyrimidine class and is mentioned as a potential fungicide for enhancing the effectiveness of ethaboxam [, ].

Properties

CAS Number

879584-20-0

Product Name

3-(2-Methoxyphenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

IUPAC Name

3-(2-methoxyphenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Molecular Formula

C24H25N5O

Molecular Weight

399.498

InChI

InChI=1S/C24H25N5O/c1-18-16-23(28-14-12-27(13-15-28)19-8-4-3-5-9-19)29-24(26-18)21(17-25-29)20-10-6-7-11-22(20)30-2/h3-11,16-17H,12-15H2,1-2H3

InChI Key

OKUWTWMAXWVRSW-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.